An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0)
An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-bromophenyl)ethanone, also known as 2,2'-dibromoacetophenone, is a halogenated ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a versatile building block for the construction of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry and drug development, with a focus on its role as a precursor to biologically active molecules.
Chemical and Physical Properties
2-Bromo-1-(2-bromophenyl)ethanone is typically a liquid or solid at room temperature, with its physical state dependent on purity.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Data for 2-Bromo-1-(2-bromophenyl)ethanone
| Property | Value | Reference(s) |
| CAS Number | 49851-55-0 | [2] |
| Molecular Formula | C₈H₆Br₂O | [2] |
| Molecular Weight | 277.94 g/mol | [2] |
| IUPAC Name | 2-bromo-1-(2-bromophenyl)ethanone | [2] |
| Appearance | Liquid, solid, semi-solid, or lump | [1] |
| Boiling Point | 90-92 °C at 0.02 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H) | [3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98 | [3] |
| HRMS (ESI) | m/z 275.8785, calculated for C₈H₆OBr₂: 275.8789 | [3] |
Experimental Protocols: Synthesis and Key Reactions
The reactivity of the α-bromomethyl ketone group is central to the synthetic utility of 2-Bromo-1-(2-bromophenyl)ethanone. It readily undergoes nucleophilic substitution reactions, making it an excellent precursor for various heterocyclic systems.
Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone
A facile and environmentally benign method for the synthesis of 2-Bromo-1-(2-bromophenyl)ethanone involves the ultrasound-assisted bromination of 1-(2-bromophenyl)ethanone using N-bromosuccinimide (NBS).[3]
Experimental Protocol: Ultrasound-Assisted Bromination [3]
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In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-bromosuccinimide.
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Add a solvent system of PEG-400 and water (1:2 ratio).
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Irradiate the mixture with ultrasound (18-25 kHz, 300 W) at 80 °C for 15-20 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous work-up to isolate the crude product.
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Purify the product by recrystallization or column chromatography to yield 2-Bromo-1-(2-bromophenyl)ethanone.
The logical workflow for this synthesis is depicted in the following diagram:
Synthesis of Biologically Active Heterocycles
2-Bromo-1-(2-bromophenyl)ethanone is a key precursor for synthesizing heterocyclic scaffolds of high interest in drug discovery, such as thiazoles and triazolo-thiadiazines, which have shown antimicrobial and antifungal activities.[1][4][5]
Experimental Protocol: Synthesis of 2-Amino-4-(2-bromophenyl)thiazole Derivatives (Adapted from Hantzsch Thiazole Synthesis)[1][6]
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Dissolve 2-Bromo-1-(2-bromophenyl)ethanone in a suitable solvent such as absolute methanol.
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Add an equimolar amount of thiourea to the solution.
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Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry.
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Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-amino-4-(2-bromophenyl)thiazole.
The general synthetic pathway for thiazole formation is illustrated below:
Applications in Drug Development and Medicinal Chemistry
The true value of 2-Bromo-1-(2-bromophenyl)ethanone for drug development professionals lies in its ability to act as a scaffold for generating libraries of heterocyclic compounds. The resulting molecules, particularly those containing thiazole, quinoxaline, and triazole moieties, are frequently investigated for a wide range of therapeutic applications.
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Antimicrobial and Antifungal Agents: Thiazole derivatives synthesized from α-bromo ketones have demonstrated significant activity against various bacterial and fungal strains.[1][6][7] The 2-aminothiazole core is a well-established pharmacophore in many antimicrobial drugs. Similarly, triazolo-thiadiazine derivatives, which can be synthesized from the target compound, have shown promising antifungal properties.[4][5]
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Anticancer Agents: The 1,2,4-triazolo[3,4-b][1][6][8]thiadiazine scaffold, accessible from α-bromo ketones, has been identified as a promising core structure for the development of new anticancer agents.[4][9] Derivatives have been shown to exhibit antineoplastic activity against a wide range of cancer cell lines.
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Antiviral and Anti-inflammatory Activity: Various nitrogen-containing heterocycles derived from precursors like 2-Bromo-1-(2-bromophenyl)ethanone are being explored for their potential antiviral and anti-inflammatory properties.[8]
The general workflow for utilizing this compound in a drug discovery context involves its reaction with various nucleophiles to create a diverse library of compounds, which are then screened for biological activity.
Conclusion
2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0) is a highly valuable and versatile chemical intermediate. Its utility extends beyond a simple laboratory reagent; it is a key starting material for the synthesis of diverse heterocyclic structures that form the backbone of numerous compounds under investigation for therapeutic applications. For researchers in medicinal chemistry and drug development, a thorough understanding of the reactivity and synthetic potential of this compound opens avenues for the discovery of novel bioactive molecules with potential applications in treating a range of diseases. The experimental protocols and synthetic pathways outlined in this guide serve as a foundational resource for harnessing the full potential of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-1-(2-bromophenyl)ethanone 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and study of the anticancer activity of some new 7H-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and the study of the antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
